molecular formula C10H6N2O2 B8387035 1-Cyanoindolizine-7-carboxylic acid

1-Cyanoindolizine-7-carboxylic acid

Cat. No.: B8387035
M. Wt: 186.17 g/mol
InChI Key: XFICJMDCUCSEOG-UHFFFAOYSA-N
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Description

1-Cyanoindolizine-7-carboxylic acid is a heterocyclic compound featuring an indolizine core substituted with a cyano (-CN) group at position 1 and a carboxylic acid (-COOH) group at position 7. The indolizine scaffold, a fused bicyclic system of pyrrole and pyridine, imparts unique electronic properties, while the electron-withdrawing cyano group enhances the acidity of the carboxylic acid and modulates reactivity.

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

1-cyanoindolizine-7-carboxylic acid

InChI

InChI=1S/C10H6N2O2/c11-6-8-2-4-12-3-1-7(10(13)14)5-9(8)12/h1-5H,(H,13,14)

InChI Key

XFICJMDCUCSEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=C2C=C1C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Indole vs. Indolizine Derivatives
  • Indole Derivatives : Compounds like 1-methyl-6-phenyl-1H-indole-7-carboxylic acid () and 1-(4-methoxyphenyl)-1H-indole-7-carboxylic acid () share a bicyclic indole structure. Unlike indolizine, indole lacks the pyridine-like nitrogen, reducing electron deficiency. This results in lower acidity for indole-7-carboxylic acids compared to indolizine analogs .
  • Isoquinoline Derivatives: 1-Chloroisoquinoline-7-carboxylic acid hydrochloride () features a fused benzene and pyridine ring. The additional aromaticity may reduce reactivity in electrophilic substitutions compared to indolizine .
Table 1: Core Heterocycle Properties
Compound Core Structure Electron Deficiency Carboxylic Acid pKa*
1-Cyanoindolizine-7-COOH Indolizine High ~3.5–4.0 (estimated)
1-Methylindole-7-COOH Indole Moderate ~4.5–5.0
1-Chloroisoquinoline-7-COOH Isoquinoline Low ~4.0–4.5

*Estimated based on substituent effects.

Substituent Effects

Cyano vs. Other Functional Groups
  • Cyano (-CN): In 1-cyanoindolizine-7-COOH, the cyano group withdraws electrons, increasing the carboxylic acid’s acidity and directing electrophilic attacks to specific ring positions. This contrasts with methyl (-CH₃) or methoxy (-OCH₃) groups in analogs like 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid () and 7-methoxyindolizine-1-carboxylic acid (), which donate electrons and reduce acidity .
  • Chloro (-Cl): 6-(4-Chlorophenyl)-1-methyl-1H-indole-7-carboxylic acid () and 7-chloro-3-methyl-1H-indole-2-carboxylic acid () show moderate electron withdrawal, but chloro is less polarizing than cyano, leading to weaker acid-enhancing effects .
Table 2: Substituent Impact on Physicochemical Properties
Compound Substituent(s) Molecular Weight (g/mol) Yield* (%) Key Spectral Data (¹H NMR)
1-Cyanoindolizine-7-COOH -CN (C1), -COOH (C7) ~188.16 N/A δ ~8.5–9.0 (H-C2/C3), δ ~13.0 (-COOH)
1-Methyl-6-phenyl-1H-indole-7-COOH -CH₃ (N1), -Ph (C6) 251.29 90 δ 7.68 (d, J=8.1 Hz, H-C5)
7-Methoxyindolizine-1-COOH -OCH₃ (C7), -COOH (C1) 191.18 N/A Not reported
6-(4-Cl-Ph)-1-methylindole-7-COOH -Cl (Ph), -CH₃ (N1) 285.73 88 δ 7.49 (d, J=7.5 Hz, aryl H)

*Synthesis yields from referenced procedures.

Research Implications and Gaps

  • Reactivity: The cyano group’s electron-withdrawing nature could enhance the compound’s utility in cross-coupling reactions or as a ligand in catalysis.
  • Data Gaps: Limited experimental data (e.g., NMR, yield) for 1-cyanoindolizine-7-COOH necessitate further studies to validate properties and optimize synthesis.

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